N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrrolidine ring attached to a phenethyl group, which is further connected to a tolyl-substituted acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinyl Phenethyl Intermediate: This can be achieved by reacting 4-bromophenethylamine with pyrrolidine in the presence of a base such as potassium carbonate.
Acylation Reaction: The intermediate is then acylated using m-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
N-(4-(piperidin-1-yl)phenethyl)-2-(m-tolyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-5-4-6-19(15-17)16-21(24)22-12-11-18-7-9-20(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSKUCFKMRCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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